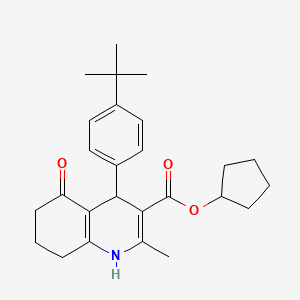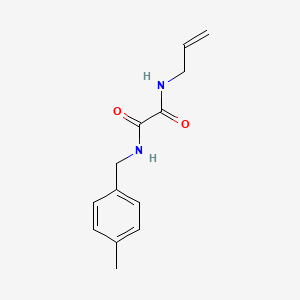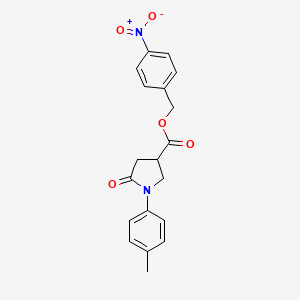![molecular formula C22H17N3O2 B5157578 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B5157578.png)
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide, commonly known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. MPOA is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various scientific studies.
Mecanismo De Acción
MPOA acts as a modulator of certain neurotransmitter receptors, such as the GABA-A receptor and the NMDA receptor. It has been shown to enhance the activity of these receptors, leading to an increase in the release of certain neurotransmitters, such as dopamine and serotonin. This mechanism of action is believed to be responsible for the potential therapeutic effects of MPOA in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MPOA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. MPOA has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPOA has several advantages for use in scientific research. It is a synthetic compound, which allows for precise control over its chemical properties and purity. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, MPOA also has some limitations. It is a relatively complex compound to synthesize, which may limit its availability for use in certain research studies. Additionally, its potential therapeutic effects have not yet been fully explored, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on MPOA. One potential area of research is the development of new synthetic methods for the production of MPOA, which may improve its availability for use in scientific studies. Additionally, further research is needed to fully understand the mechanism of action of MPOA and its potential therapeutic applications. Future studies may also explore the use of MPOA in combination with other compounds for the treatment of neurological disorders.
Métodos De Síntesis
MPOA is synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2-methyl-5-(2-nitrophenyl)oxazole with 2-aminopyridine in the presence of a catalyst to form 2-methyl-5-(2-pyridyl)oxazole. The second step involves the reaction of 2-methyl-5-(2-pyridyl)oxazole with 3-bromophenylacrylic acid in the presence of a coupling agent to form MPOA.
Aplicaciones Científicas De Investigación
MPOA has been extensively studied for its potential application in various fields of research. It has shown significant potential in the field of neuroscience, where it has been used to study the mechanism of action of certain neurotransmitters and their receptors. MPOA has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(Z)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-9-11-17(22-25-21-19(27-22)8-5-13-23-21)14-18(15)24-20(26)12-10-16-6-3-2-4-7-16/h2-14H,1H3,(H,24,26)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBJDAQPHATMML-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(isopropylamino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157503.png)
![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5157516.png)
![ethyl (5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5157524.png)

![methyl [3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5157541.png)
![4,4-dimethyl-1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-pyrrolidinone](/img/structure/B5157547.png)

![5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B5157561.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5157575.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5157587.png)